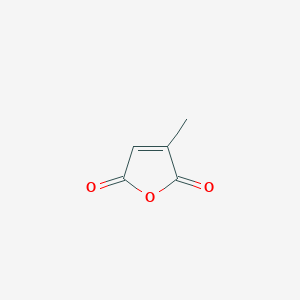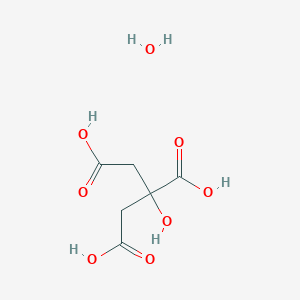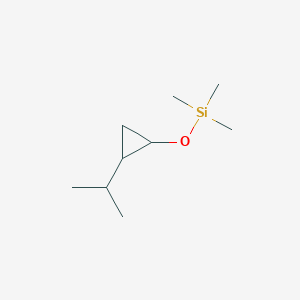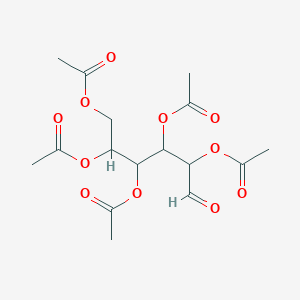
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol, also known as bisphenol A (BPA), is an organic synthetic compound that is widely used in the manufacturing of polycarbonate plastics and epoxy resins. BPA is a controversial chemical due to its potential health effects on humans and animals.
Mecanismo De Acción
BPA is an endocrine disruptor, which means it can interfere with the normal functioning of hormones in the body. BPA can mimic the hormone estrogen and bind to estrogen receptors, causing hormonal imbalances. BPA can also affect other hormone systems such as the thyroid and androgen systems.
Efectos Bioquímicos Y Fisiológicos
BPA can have various biochemical and physiological effects on the body. It can affect the development and function of reproductive organs, alter the immune system, and cause oxidative stress. BPA can also affect the brain and behavior, leading to anxiety, depression, and hyperactivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPA is widely used in lab experiments to study its effects on various biological systems. BPA is easily available and can be synthesized in large quantities. However, there are limitations to using BPA in lab experiments. BPA can have different effects on different biological systems, and the dose and duration of exposure can affect the results. BPA can also interact with other chemicals in the lab, leading to confounding results.
Direcciones Futuras
There are many future directions for BPA research. One area of research is to develop safer alternatives to BPA in the manufacturing of plastics and resins. Another area of research is to study the long-term effects of BPA exposure on humans and animals. Researchers can also study the effects of BPA on different biological systems and develop methods to mitigate its effects. Overall, BPA research is an important area of study that can have significant implications for human health and the environment.
Métodos De Síntesis
BPA is synthesized by the condensation reaction of acetone and phenol in the presence of an acid catalyst. The reaction produces a mixture of BPA and its isomer, 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A diglycidyl ether or BADGE). The mixture is then separated by distillation or chromatography to obtain pure BPA.
Aplicaciones Científicas De Investigación
BPA has been extensively studied for its potential health effects on humans and animals. It is used in many products such as food and drink containers, medical devices, and thermal paper. BPA can leach out of these products and enter the body through ingestion, inhalation, or skin contact. BPA has been linked to various health problems such as reproductive disorders, developmental abnormalities, and cancer.
Propiedades
Número CAS |
139755-03-6 |
|---|---|
Nombre del producto |
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol |
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C15H16O4/c16-10-15(19,12-3-7-14(18)8-4-12)9-11-1-5-13(17)6-2-11/h1-8,16-19H,9-10H2 |
Clave InChI |
ABSPGUJLBOZTPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
Sinónimos |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















